molecular formula C26H40N2O2 B11542612 N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide

N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide

Cat. No.: B11542612
M. Wt: 412.6 g/mol
InChI Key: SHGJTIPPOHGPJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with dicyclohexylamine and dipropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other advanced materials

Mechanism of Action

The mechanism by which N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both dicyclohexyl and dipropyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, offering advantages such as enhanced stability, solubility, and reactivity compared to similar compounds .

Properties

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N,1-N-dipropylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H40N2O2/c1-3-19-27(20-4-2)25(29)21-15-17-22(18-16-21)26(30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-18,23-24H,3-14,19-20H2,1-2H3

InChI Key

SHGJTIPPOHGPJR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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